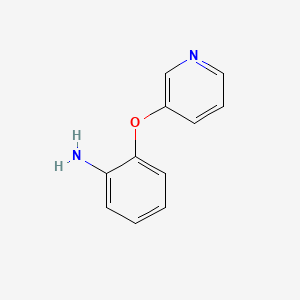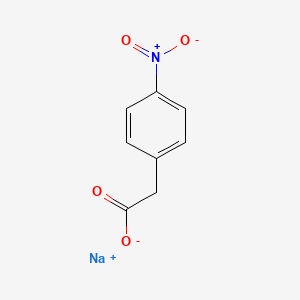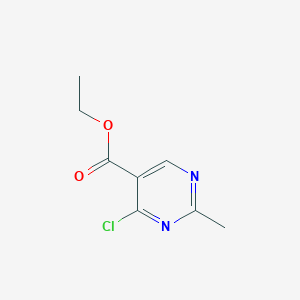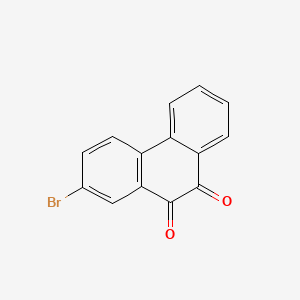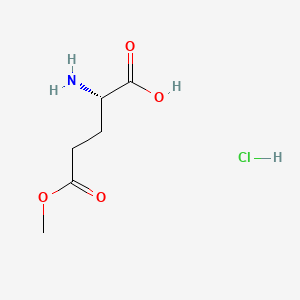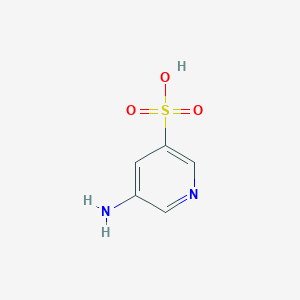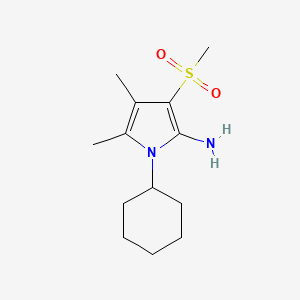![molecular formula C7H12O3 B1315346 5,8-Dioxaspiro[3.4]octane-2-methanol CAS No. 545882-60-8](/img/structure/B1315346.png)
5,8-Dioxaspiro[3.4]octane-2-methanol
Descripción general
Descripción
5,8-Dioxaspiro[3.4]octane-2-methanol is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The compound is typically stored in a refrigerator and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,8-Dioxaspiro[3.4]octane-2-methanol is 1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 . This compound contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
5,8-Dioxaspiro[3.4]octane-2-methanol is a liquid at room temperature . It has a molecular weight of 144.17 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
5,8-Dioxaspiro[3.4]octane-2-methanol derivatives have been investigated for their corrosion inhibition properties. Specifically, spirocyclopropane derivatives, including 5,7-dioxaspiro compounds, have been synthesized and studied for mild steel protection in acidic environments. These compounds exhibit effective corrosion inhibition through both physical and chemical adsorption mechanisms on metal surfaces. The adsorption of these inhibitors is in accordance with the Langmuir isotherm model, suggesting that π-electrons and lone-pair electrons contribute significantly to the adsorption and inhibition process (Chafiq et al., 2020).
Synthesis of Natural Products
5,8-Dioxaspiro[3.4]octane-2-methanol and its derivatives have also been utilized in the synthesis of natural products. For instance, the compound has been involved in the total synthesis of (-)-AL-2, a natural product, demonstrating its utility in complex organic synthesis. This synthesis involves palladium-catalyzed intramolecular acetalization and provides a framework for diacetylenic spiroacetal enol ether natural products (Miyakoshi & Mukai, 2003).
Material Science and Green Chemistry
In material science and green chemistry, 5,8-Dioxaspiro[3.4]octane-2-methanol derivatives have been synthesized with nanosolid superacid, demonstrating their potential in creating new materials with specific structural and biological activities. These compounds exhibit unique crystal structures and are connected by hydrogen bonding into one-dimensional chain structures, indicating their potential applications in material science and nanotechnology (Yuan et al., 2017).
Phase Equilibria and Solubility Studies
The solubility of protected glycerol derivatives, such as 1,4-dioxaspiro[4.5]decane-2-methanol, in sustainable solvents like water and ionic liquids has been systematically studied. This research provides fundamental data on the interactions occurring in binary systems of these compounds, offering insights into their potential applications in designing future alternative reactions and processes in green chemistry (Melo et al., 2012).
Biolubricant Development
Derivatives of 5,8-Dioxaspiro[3.4]octane-2-methanol from oleic acid have been synthesized as potential biolubricants. These novel compounds are synthesized via a sonochemical method, highlighting the compound's versatility and potential in sustainable and green chemical processes. The physicochemical properties of these novel compounds suggest they are promising candidates for biolubricant applications (Kurniawan et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVOOONKTBAYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477034 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dioxaspiro[3.4]octane-2-methanol | |
CAS RN |
545882-60-8 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

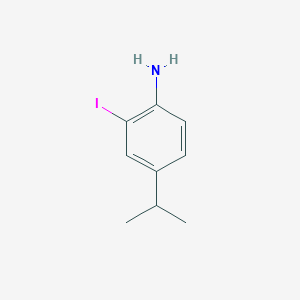
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
